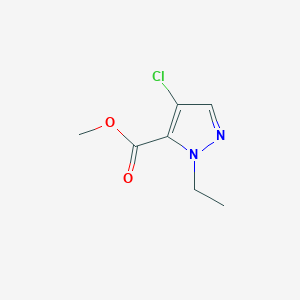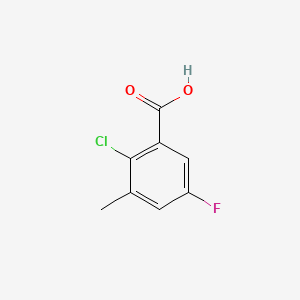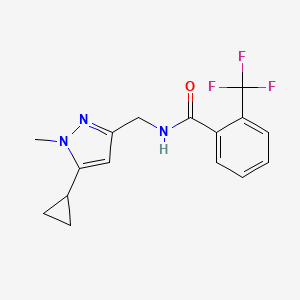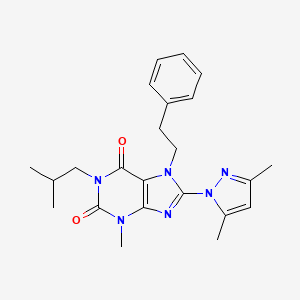
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-méthylindolin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone is a complex organic compound that features a pyridazine ring, a benzylpiperidine moiety, and an indoline structure. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a monoamine releasing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, phosphoric tribromide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mécanisme D'action
The mechanism of action of (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, the benzylpiperidine moiety acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . The pyridazine ring may contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Indole Derivatives: Exhibit diverse biological activities, such as antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(2-methylindolin-1-yl)methanone is unique due to its combination of three distinct pharmacophores: the pyridazine ring, the benzylpiperidine moiety, and the indoline structure. This unique combination may confer enhanced biological activity and specificity compared to other similar compounds.
Propriétés
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-19-17-22-9-5-6-10-24(22)30(19)26(31)23-11-12-25(28-27-23)29-15-13-21(14-16-29)18-20-7-3-2-4-8-20/h2-12,19,21H,13-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUKEQYLGLGUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
